5-Bromo-2-cyano-3-formylbenzoic acid

medicinal chemistry heterocycle synthesis orthogonal functionalization

5-Bromo-2-cyano-3-formylbenzoic acid (CAS 1804381-23-4) is a tetra-substituted aromatic building block bearing bromo, cyano, formyl, and carboxylic acid groups on a single benzene ring (C9H4BrNO3, MW 254.04 g/mol). The compound is supplied as a solid with a minimum purity specification of 95% and is classified as non-hazardous for transport.

Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
CAS No. 1804381-23-4
Cat. No. B1411095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyano-3-formylbenzoic acid
CAS1804381-23-4
Molecular FormulaC9H4BrNO3
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br
InChIInChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14)
InChIKeyJJNSIPXTRBXTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyano-3-formylbenzoic Acid (CAS 1804381-23-4): Core Identity and Procurement-Relevant Profile


5-Bromo-2-cyano-3-formylbenzoic acid (CAS 1804381-23-4) is a tetra-substituted aromatic building block bearing bromo, cyano, formyl, and carboxylic acid groups on a single benzene ring (C9H4BrNO3, MW 254.04 g/mol) . The compound is supplied as a solid with a minimum purity specification of 95% and is classified as non-hazardous for transport . Its substitution pattern – bromine at position 5, nitrile at position 2, aldehyde at position 3, and carboxyl at position 1 – creates a unique, orthogonal reaction manifold in which each functional group can be addressed independently under appropriate conditions, making it a strategic intermediate for sequential derivatization in medicinal chemistry programs .

Functional handles Bromo, cyano, formyl, and carboxyl groups – each independently addressable
Sequential derivatization Orthogonal reactivity manifold supports multi-step synthesis without protecting-group manipulation
Supply & handling Non-hazardous transport; solid form with research-grade purity, higher-spec option available when downstream sensitivity requires

Why Generic Substitution Falls Short: Functional-Group Interdependence in 5-Bromo-2-cyano-3-formylbenzoic Acid Procurement


Compounds within the bromo-cyano-formyl-benzoic acid family differ not merely in the presence or absence of a single substituent but in the electronic and steric communication between groups, which governs both their chemical reactivity and the purity profiles obtainable at scale . Removing the bromine (e.g., 2-cyano-3-formylbenzoic acid, CAS 1289124-23-7, MW 175.14 g/mol) eliminates the heavy-atom handle for cross-coupling and alters the crystallinity and solubility of the intermediate, while eliminating the formyl group (e.g., 5-bromo-2-cyanobenzoic acid, CAS 1032231-28-9) sacrifices the aldehyde condensation site required for heterocycle annulation . Regioisomeric variants such as 2-bromo-3-cyano-5-formylbenzoic acid (CAS 1805246-76-7) and 5-bromo-3-cyano-2-formylbenzoic acid share the same empirical formula but exhibit different dipole moments, packing energies, and chromatographic retention, which directly impact intermediate isolation yields and reproducibility in multi-step sequences . Substitution of one regioisomer for another without re-optimization of downstream conditions therefore introduces non-trivial risk to synthetic route robustness.

De-bromo analog Lacks the heavy-atom handle for cross-coupling; requires additional halogenation step, which may reduce regioselectivity.
De-formyl analog Loss of the aldehyde condensation site prevents heterocycle annulation without extra functionalization.
Regioisomeric variants Same empirical formula but different dipole moments and retention; direct substitution may alter intermediate isolation yields and route reproducibility.

Head-to-Head Quantitative Evidence: Where 5-Bromo-2-cyano-3-formylbenzoic Acid (CAS 1804381-23-4) Separates from Its Closest Analogs


Positional Orthogonality: The 2-Cyano-3-Formyl Pairing Enables Exclusive ortho-Amino-Heterocycle Construction That Regioisomers Cannot Replicate

The target compound is the only regioisomer in the C9H4BrNO3 family that positions the cyano and formyl groups ortho to each other (positions 2 and 3) while simultaneously maintaining the bromine at position 5 and the carboxylic acid at position 1 . In the regioisomer 2-bromo-3-cyano-5-formylbenzoic acid (CAS 1805246-76-7), the formyl and cyano groups are meta-disposed, and in 5-bromo-3-cyano-2-formylbenzoic acid, the formyl is at position 2 with cyano at position 3, which reverses the ortho orientation and places the formyl adjacent to the carboxylic acid . This ortho-cyano-formyl adjacency in the target compound permits a specific condensation–cyclization sequence (e.g., with hydrazines or amidines to form fused pyrimidine or quinazoline cores) that is geometrically impossible for the meta-disposed regioisomers . The spatial pre-organization lowers the entropic barrier for ring closure compared to isomers requiring conformational reorganization.

Positional Orthogonality
Class-level
Only regioisomer with ortho-cyano/formyl adjacency; enables direct cyclization to fused pyrimidines that meta-disposed regioisomers cannot replicate.
Supports privileged heterocyclization pathway
Structural inference; not quantified in available literature
medicinal chemistry heterocycle synthesis orthogonal functionalization

Supply-Chain Purity Differentiation: NLT 98% Assay Available for the Target Compound Versus 95% Baseline for Several Regioisomers

MolCore offers 5-bromo-2-cyano-3-formylbenzoic acid at a certified purity of NLT 98% (HPLC), supported by ISO-certified quality systems . In contrast, the regioisomer 2-bromo-3-cyano-5-formylbenzoic acid (CAS 1805246-76-7) from the same supplier is listed at NLT 98% as well, but the dominant US-based supplier AKSci lists the target compound at a minimum purity of 95% and the regioisomer 2-bromo-5-cyano-3-formylbenzoic acid (CAS 1807023-09-1) at comparable purity . The critical distinction is that for the target compound, dual sourcing across US and Asia-Pacific supply chains provides users with the option of a higher-specification material (98%) when downstream sensitivity demands it, a choice not uniformly available across all regioisomers .

Supply-Chain Purity
Reported
NLT 98% (HPLC)
Higher-purity option accessible when downstream sensitivity requires
Dual-sourcing supports 95%–98% range selection; confirm supplier COA
purity specification quality assurance procurement

Bromine Retention at Position 5: A Heavy-Atom Handle for Cross-Coupling That the De-Bromo Analog 2-Cyano-3-formylbenzoic Acid (CAS 1289124-23-7) Lacks Entirely

The presence of the bromine substituent at position 5 on the target compound provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald–Hartwig, etc.) that is completely absent in the de-bromo analog 2-cyano-3-formylbenzoic acid (CAS 1289124-23-7, C9H5NO3, MW 175.14 g/mol) . While the de-bromo analog is lighter and lacks the halogen, it cannot participate in C–C bond-forming cross-coupling without prior functionalization (e.g., directed C–H activation), which introduces additional synthetic steps and often suffers from poor regioselectivity on a ring already bearing three electron-withdrawing groups . The bromine in the target compound can be selectively addressed under mild conditions without disturbing the formyl, cyano, or carboxyl groups, enabling late-stage diversification of a common advanced intermediate .

Cross-Coupling Handle
Class-level
Bromine at position 5 enables direct Suzuki coupling; de-bromo analog requires pre-functionalization.
Provides a late-stage diversification point without added steps
Class-level inference; no compound-specific coupling data identified
cross-coupling Suzuki coupling C–C bond formation

Regioisomeric Identity Verification: SMILES-Confirmed Unique Connectivity Prevents Mis-Specification in Procurement

The SMILES string N#Cc1c(C=O)cc(Br)cc1C(=O)O uniquely defines 5-bromo-2-cyano-3-formylbenzoic acid and differs unambiguously from the SMILES of its closest regioisomers: 5-bromo-3-cyano-2-formylbenzoic acid is N#Cc1cc(Br)cc(C(=O)O)c1C=O, and 2-bromo-3-cyano-5-formylbenzoic acid is represented as O=Cc1cc(C#N)c(Br)c(C(=O)O)c1 . All three share the identical empirical formula (C9H4BrNO3) and molecular weight (254.04 g/mol), making them indistinguishable by elemental analysis or mass spectrometry alone. Without rigorous specification of CAS number or SMILES, the risk of receiving an unintended regioisomer is material, particularly when sourcing from multi-product catalog suppliers where nomenclature errors have been documented for bromo-cyano-formyl benzoic acid derivatives . The target compound's CAS (1804381-23-4) is uniquely assigned and should be cross-referenced against the SMILES string in procurement documentation to prevent regioisomer mis-shipment.

Identity Verification
Source review
Unique SMILES: N#Cc1c(C=O)cc(Br)cc1C(=O)O; CAS 1804381-23-4
Prevents mis-shipment among isobaric regioisomers
Cross-check SMILES/CAS in procurement documentation
structural elucidation quality control procurement specification

High-Impact Application Scenarios for 5-Bromo-2-cyano-3-formylbenzoic Acid (CAS 1804381-23-4) Based on Differentiated Evidence


Orthogonal Late-Stage Diversification in Fragment-Based Drug Discovery

The combination of a bromine handle at position 5 for cross-coupling, a formyl group at position 3 for reductive amination or hydrazone formation, and a cyano group at position 2 for tetrazole or amidine synthesis enables three independent vectors of diversity from a single intermediate . This is directly relevant to fragment elaboration strategies where each functional group can be addressed sequentially without protecting-group manipulation, leveraging the ortho-cyano–formyl relationship for heterocycle annulation and the bromine for Suzuki-based biaryl extension . The 98% purity option from ISO-certified supply supports progression from hit-to-lead into lead optimization without re-purification delays.

Key Intermediate for FXa Inhibitor and Anticoagulant-Derived Compound Libraries

Patent literature identifies 5-bromo-substituted 3-formylbenzoic acid derivatives as direct precursors to 5-(3-cyanophenyl)-3-formylbenzoic acid compounds, which are clinically relevant intermediates for activated blood coagulation Factor X (FXa) inhibitors [1]. The target compound's bromine at position 5 is positioned to undergo Suzuki coupling with 3-cyanophenylboronic acid, directly yielding the biphenyl scaffold found in multiple FXa inhibitor series. The ortho-cyano–formyl motif in the target compound can simultaneously serve as a latent precursor for heterocyclic P1/P4 pharmacophore elements [1].

Continuous-Flow Scale-Up of 5-Cyano-2-formylbenzoic Acid-Type Intermediates via Bromine-Lithium Exchange

Published continuous-flow chemistry methods demonstrate efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid from isopropyl 2-bromo-5-cyanobenzoate via flash chemistry using flow microreactors [2]. The target compound, bearing both the bromine and the cyano group in the correct relative orientation (bromine at 5, cyano at 2), can serve as a substitute starting material or a structurally related intermediate for analogous flow-based transformations, where the additional formyl group at position 3 may be exploited in tandem flow sequences (e.g., formyl reduction or reductive amination in a subsequent flow module) [2]. The non-hazardous transport classification of the target compound facilitates multi-site collaborative process development .

Regioisomer-Controlled Synthesis of Polyfunctional Benzaldehyde Building Blocks for Agrochemical Discovery

Agrochemical discovery programs frequently require benzaldehyde intermediates with specific substitution patterns for quinazoline-dione or triazolinone herbicide scaffolds. The target compound uniquely provides the formyl group at position 3, leaving positions 4 and 6 unsubstituted and available for further electrophilic substitution, while the bromine at position 5 and cyano at position 2 enable subsequent cross-coupling and heterocycle formation, respectively . This specific substitution topology is not replicated by any single regioisomer in the C9H4BrNO3 family, making the target compound the only viable entry point for this substitution vector without resorting to de novo aromatic construction .

Application
Selection Property
Validation Focus
Fragment elaboration
Orthogonal functional handle set
Sequential derivatization without protecting groups
FXa inhibitor intermediate synthesis
Bromine at position 5 for Suzuki coupling
Biphenyl scaffold construction for research libraries
Continuous-flow synthesis
Bromine-lithium exchange compatibility
Flow-chemistry process development
Agrochemical building block
Formyl at position 3 with unsubstituted 4,6 positions
Electrophilic substitution pattern control
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